- Preparation of sulfonylpyrrolopyridine derivatives for use in treatment of 5-HT6 receptor-mediated diseases, World Intellectual Property Organization, , ,
Cas no 947499-03-8 (8-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline)
947499-03-8 structure
Product Name:8-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline
CAS-Nr.:947499-03-8
MF:C10H12BrN
MW:226.112981796265
MDL:MFCD11865067
CID:797084
PubChem ID:53249910
Update Time:2024-03-06
8-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 8-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline
- 8-bromo-2-methyl-3,4-dihydro-1H-isoquinoline
- Isoquinoline, 8-bromo-1,2,3,4-tetrahydro-2-methyl-
- 8-Bromo-1,2,3,4-tetrahydro-2-methylisoquinoline (ACI)
- 8-Bromo-2-methyl-1,2,3,4-tetrahydro-isoquinoline
-
- MDL: MFCD11865067
- Inchi: 1S/C10H12BrN/c1-12-6-5-8-3-2-4-10(11)9(8)7-12/h2-4H,5-7H2,1H3
- InChI-Schlüssel: HEVSJNXWDZDGHL-UHFFFAOYSA-N
- Lächelt: BrC1C2CN(CCC=2C=CC=1)C
Berechnete Eigenschaften
- Genaue Masse: 225.01531g/mol
- Monoisotopenmasse: 225.01531g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 1
- Schwere Atomanzahl: 12
- Anzahl drehbarer Bindungen: 0
- Komplexität: 160
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Oberflächenladung: 0
- Tautomerzahl: nichts
- XLogP3: 2.5
- Topologische Polaroberfläche: 3.2Ų
8-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 50R0270-1g |
8-Bromo-2-methyl-1,2,3,4-tetrahydro-isoquinoline |
947499-03-8 | 96% | 1g |
8463.46CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 50R0270-5g |
8-Bromo-2-methyl-1,2,3,4-tetrahydro-isoquinoline |
947499-03-8 | 96% | 5g |
33904.74CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 50R0270-500mg |
8-Bromo-2-methyl-1,2,3,4-tetrahydro-isoquinoline |
947499-03-8 | 96% | 500mg |
4655.75CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 50R0270-250mg |
8-Bromo-2-methyl-1,2,3,4-tetrahydro-isoquinoline |
947499-03-8 | 96% | 250mg |
2756.14CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 50R0270-100mg |
8-Bromo-2-methyl-1,2,3,4-tetrahydro-isoquinoline |
947499-03-8 | 96% | 100mg |
1797.85CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 50R0270-50mg |
8-Bromo-2-methyl-1,2,3,4-tetrahydro-isoquinoline |
947499-03-8 | 96% | 50mg |
1322.95CNY | 2021-05-08 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1215173-50mg |
8-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline |
947499-03-8 | 98% | 50mg |
¥2064.00 | 2024-04-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1215173-100mg |
8-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline |
947499-03-8 | 98% | 100mg |
¥3898.00 | 2024-04-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1215173-250mg |
8-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline |
947499-03-8 | 98% | 250mg |
¥4858.00 | 2024-04-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1215173-500mg |
8-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline |
947499-03-8 | 98% | 500mg |
¥7818.00 | 2024-04-24 |
8-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Sodium nitrite , Hydrogen bromide Solvents: Water ; 0 °C; 30 min, 0 °C
1.2 Reagents: Copper bromide (CuBr) , Hydrogen bromide Solvents: Water ; 0 °C; 10 min, 0 °C; 0 °C; 30 min, 0 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 9
1.2 Reagents: Copper bromide (CuBr) , Hydrogen bromide Solvents: Water ; 0 °C; 10 min, 0 °C; 0 °C; 30 min, 0 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 9
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Sodium nitrite , Hydrogen bromide Solvents: Water ; 0 °C; 30 min, 0 °C
1.2 Reagents: Copper bromide (CuBr) , Hydrogen bromide Solvents: Water ; 10 min, 0 °C; 0 °C; 30 min, 0 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 9
1.2 Reagents: Copper bromide (CuBr) , Hydrogen bromide Solvents: Water ; 10 min, 0 °C; 0 °C; 30 min, 0 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 9
Referenz
- Preparation of pyrrolidine-substituted azaindole compounds having 5-HT6 receptor affinity for treatment of CNS disorders, World Intellectual Property Organization, , ,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Hydrogen bromide Solvents: Water ; rt; rt → 0 °C
1.2 Reagents: Sodium nitrite ; rt → 0 °C; 30 min, 0 °C
1.3 Reagents: Copper bromide (CuBr) , Hydrogen bromide Solvents: Water ; rt → 0 °C; 10 min, 0 °C; 0 °C; 30 min, 0 °C; 2 h, rt
1.2 Reagents: Sodium nitrite ; rt → 0 °C; 30 min, 0 °C
1.3 Reagents: Copper bromide (CuBr) , Hydrogen bromide Solvents: Water ; rt → 0 °C; 10 min, 0 °C; 0 °C; 30 min, 0 °C; 2 h, rt
Referenz
- Preparation of indole and indazole compounds having 5-HT6 receptor affinity, World Intellectual Property Organization, , ,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 5 min, 0 °C
1.2 0 °C; 2 h, 0 °C → rt
1.2 0 °C; 2 h, 0 °C → rt
Referenz
- Preparation of aromatic methylamine derivatives and its applications, China, , ,
Herstellungsverfahren 5
Reaktionsbedingungen
Referenz
- Preparation of sulfonylpyrrolopyridine derivatives for use in treatment of 5-HT6 receptor-mediated diseases, United States, , ,
Herstellungsverfahren 6
Reaktionsbedingungen
Referenz
- Preparation of pyrrolo[3,2-b]pyridine compounds as 5-HT6 receptor modulators for treatment of CNS disorders, United States, , ,
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: Formic acid Solvents: Water ; 2 - 3 h, 80 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 11
1.2 Reagents: Hydrochloric acid Solvents: Water
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 11
Referenz
- Enantioselective Allylation of Stereogenic Nitrogen Centers, Organic Letters, 2023, 25(10), 1649-1654
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Sodium nitrite , Hydrogen bromide Solvents: Water ; 30 min, 0 °C
1.2 Reagents: Copper bromide (CuBr) , Hydrogen bromide Solvents: Water ; 10 min, 0 °C; 30 min, 0 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 9
1.2 Reagents: Copper bromide (CuBr) , Hydrogen bromide Solvents: Water ; 10 min, 0 °C; 30 min, 0 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 9
Referenz
- Preparation of pyrrolo[3,2-b]pyridine compounds as 5-HT6 receptor modulators for treatment of CNS disorders, World Intellectual Property Organization, , ,
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: Sodium nitrite , Hydrogen bromide Solvents: Water ; 30 min, 0 °C
1.2 Reagents: Copper bromide (CuBr) , Hydrogen bromide Solvents: Water ; 10 min, 0 °C; 30 min, 0 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 9
1.2 Reagents: Copper bromide (CuBr) , Hydrogen bromide Solvents: Water ; 10 min, 0 °C; 30 min, 0 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 9
Referenz
- Preparation of acyclic compounds having 5-HT6 receptor affinity for disease treatment, World Intellectual Property Organization, , ,
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: Sodium nitrite , Hydrogen bromide Solvents: Water ; 30 min, 0 °C
1.2 Reagents: Copper bromide (CuBr) , Hydrogen bromide Solvents: Water ; 10 min, 0 °C; 30 min, 0 °C
1.2 Reagents: Copper bromide (CuBr) , Hydrogen bromide Solvents: Water ; 10 min, 0 °C; 30 min, 0 °C
Referenz
- Preparation of pyrrolo[3,2-b]pyridine piperazine compounds with affinity for 5-HT6 receptors for treating CNS disorders, memory/cognitive impairment disorders, and GI disorders, World Intellectual Property Organization, , ,
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: Copper bromide (CuBr2) , Hydrogen bromide Solvents: Water ; 10 min, 0 °C
1.2 Reagents: Sodium nitrite , Hydrogen bromide Solvents: Water ; 0 °C; 30 min, 0 °C; 0 °C; 30 min, 0 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 9
1.2 Reagents: Sodium nitrite , Hydrogen bromide Solvents: Water ; 0 °C; 30 min, 0 °C; 0 °C; 30 min, 0 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 9
Referenz
- Preparation of 3-substituted pyrrolo[3,2-b]pyridines having 5-HT6 receptor affinity, World Intellectual Property Organization, , ,
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Reagents: Sodium nitrite , Hydrogen bromide Solvents: Water ; rt → 0 °C; 30 min, 0 °C
1.2 Reagents: Hydrogen bromide Catalysts: Copper bromide (CuBr) Solvents: Water ; rt → 0 °C; 10 min, 0 °C; 0 °C; 30 min, 0 °C; 2 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 9
1.2 Reagents: Hydrogen bromide Catalysts: Copper bromide (CuBr) Solvents: Water ; rt → 0 °C; 10 min, 0 °C; 0 °C; 30 min, 0 °C; 2 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 9
Referenz
- Preparation of piperazinylarylsulfonylindoles as serotonin 5-HT6 receptor modulators., World Intellectual Property Organization, , ,
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Reagents: Sodium nitrite , Hydrogen bromide Solvents: Water ; rt → 0 °C; 0 °C; 30 min, 0 °C
1.2 Reagents: Copper bromide (CuBr) , Hydrogen bromide Solvents: Water ; rt → 0 °C; 10 min, 0 °C; 0 °C; 30 min, 0 °C; 2 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 9
1.2 Reagents: Copper bromide (CuBr) , Hydrogen bromide Solvents: Water ; rt → 0 °C; 10 min, 0 °C; 0 °C; 30 min, 0 °C; 2 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 9
Referenz
- Preparation of heterocyclic compounds having 5-HT6 receptor affinity for treating CNS, gastrointestinal, and polyglutamine-repeat disorders, World Intellectual Property Organization, , ,
Herstellungsverfahren 14
Reaktionsbedingungen
Referenz
- Preparation of acyclic compounds having 5-HT6 receptor affinity for disease treatment, United States, , ,
Herstellungsverfahren 15
Reaktionsbedingungen
Referenz
- Preparation of pyrrolidine-substituted azaindole compounds having 5-HT6 receptor affinity for treatment of CNS disorders, United States, , ,
Herstellungsverfahren 16
Reaktionsbedingungen
Referenz
- Preparation of pyrrolo[3,2-b]pyridine compounds with affinity for 5-HT6 receptors for treating CNS disorders, memory/cognitive impairment disorders, and GI disorders, United States, , ,
8-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline Raw materials
- 8-Bromo-1,2,3,4-tetrahydroisoquinoline
- 8-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride
- 1,2,3,4-tetrahydro-2-methyl-8-Isoquinolinamine
8-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline Preparation Products
8-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline Verwandte Literatur
-
Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
-
Keqing Gao,Xiaotian Liu,Zhuang Wang,Chenghao Liang,Yueping Xiong RSC Adv., 2016,6, 42447-42451
-
4. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
-
Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
947499-03-8 (8-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline) Verwandte Produkte
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